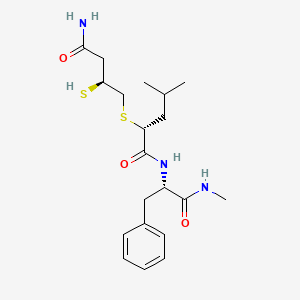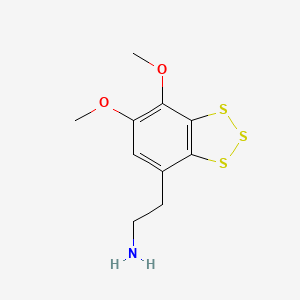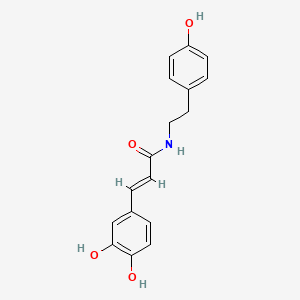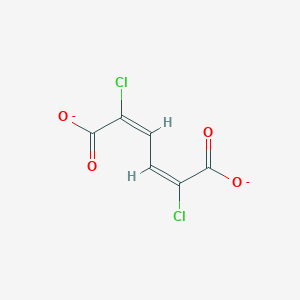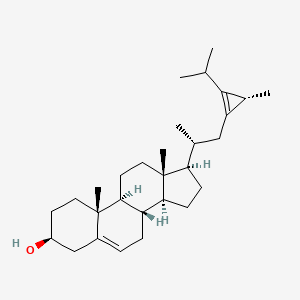![molecular formula C63H112O6 B1241061 [(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate](/img/structure/B1241061.png)
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate
Vue d'ensemble
Description
The compound “[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate” is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. This specific triglyceride contains three different fatty acids: one saturated fatty acid with 20 carbon atoms (20:0), one monounsaturated fatty acid with a cis double bond at the 11th carbon (20:1(11Z)), and one polyunsaturated fatty acid with four cis double bonds at the 5th, 8th, 11th, and 14th carbons (20:4(5Z,8Z,11Z,14Z)).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The process involves the following steps:
Activation of Fatty Acids: The fatty acids are first activated by converting them into their acyl chloride derivatives using reagents like thionyl chloride.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst to form the triglyceride.
Industrial Production Methods
In industrial settings, the production of triglycerides like this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid (20:4(5Z,8Z,11Z,14Z)) is particularly susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in the triglyceride can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and free fatty acids.
Hydrogenation: The unsaturated fatty acids can be hydrogenated to convert double bonds into single bonds, resulting in a more saturated triglyceride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Hydrogenation: Catalysts like palladium or nickel are used in the presence of hydrogen gas under high pressure and temperature.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Hydrogenation: Saturated triglycerides.
Applications De Recherche Scientifique
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential effects on cardiovascular health and inflammation.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products.
Mécanisme D'action
The biological effects of [(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate are primarily mediated through its metabolism into bioactive lipids. The polyunsaturated fatty acid (20:4(5Z,8Z,11Z,14Z)) can be converted into eicosanoids, which are signaling molecules involved in inflammation and immune responses. The monounsaturated and saturated fatty acids contribute to energy storage and membrane structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
TG(204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)): Contains three polyunsaturated fatty acids with the same structure.
TG(201(11Z)/204(5Z,8Z,11Z,14Z)/183(9Z,12Z,15Z)): Contains a different combination of monounsaturated and polyunsaturated fatty acids.
TG(205(5Z,8Z,11Z,14Z,17Z)/226(4Z,7Z,10Z,13Z,16Z,19Z)/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains highly unsaturated fatty acids with multiple double bonds.
Uniqueness
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate is unique due to its specific combination of saturated, monounsaturated, and polyunsaturated fatty acids. This combination influences its physical properties, reactivity, and biological effects, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C63H112O6 |
|---|---|
Poids moléculaire |
965.6 g/mol |
Nom IUPAC |
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C63H112O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,34,37,43,46,60H,4-15,17-18,20-24,26,29,31-33,35-36,38-42,44-45,47-59H2,1-3H3/b19-16-,28-25-,30-27-,37-34-,46-43-/t60-/m0/s1 |
Clé InChI |
VRTWSWFWQKBUDP-CGDBXZMRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




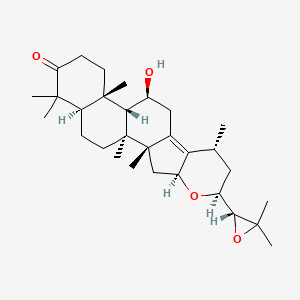
![5-{3-[4-(Octadecyloxy)phenyl]propionylamino}-2,4'-oxydibenzoic acid](/img/structure/B1240983.png)
